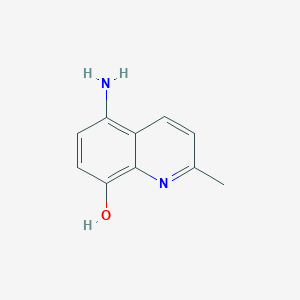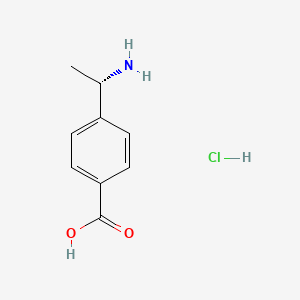
2-Amino-2-methyladamantane
Descripción general
Descripción
2-Amino-2-methyladamantane is a derivative of adamantane, a tricyclic cage compound with the molecular formula C11H19N. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Mecanismo De Acción
Target of Action
It is known that adamantane derivatives, such as amantadine, rimantadine, and memantine, are used in pharmaceuticals and exhibit antiviral, anti-parkinsonian, or anti-alzheimer properties . Therefore, it is plausible that 2-Amino-2-methyladamantane may interact with similar targets.
Mode of Action
It is known that adamantane moieties can be introduced on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine . This process involves amidation under Schotten–Baumann conditions and reduction with BH3·THF .
Biochemical Pathways
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolised, and excreted by the body . The ADME properties are affected by physicochemical properties of the drug, and other properties such as human behavior (e.g. food and drug intake) and genetics .
Result of Action
It is known that the introduction of adamantane moieties on diamondoids can lead to the formation of nanodiamonds .
Action Environment
It is known that the volatility measurements of laboratory-generated amp nitrate nanoparticles gave δvaph = 80 ± 16 kj mol−1 and an estimated vapor pressure of (13 ± 03) × 10−5 Pa at 298 K .
Análisis Bioquímico
Biochemical Properties
It is known that the compound’s structural properties have been studied with the perspective of transformation into nanodiamonds . The compound’s bulkiness and steric strain have been observed to affect the out-of-planarity of amide bonds and the kinetics and thermodynamics of amide bond rotation .
Cellular Effects
It is known that the compound’s structural properties have potential implications for its interactions with cellular components .
Molecular Mechanism
It is known that the compound’s structural properties have been studied with the perspective of transformation into nanodiamonds .
Temporal Effects in Laboratory Settings
It is known that the compound’s structural properties have potential implications for its stability and degradation .
Dosage Effects in Animal Models
It is known that the compound’s structural properties have potential implications for its interactions with biological systems .
Metabolic Pathways
It is known that the compound’s structural properties have potential implications for its interactions with enzymes and cofactors .
Transport and Distribution
It is known that the compound’s structural properties have potential implications for its localization or accumulation .
Subcellular Localization
It is known that the compound’s structural properties have potential implications for its activity or function .
Métodos De Preparación
The synthesis of 2-Amino-2-methyladamantane typically involves the reductive amination of adamantanone. One common method includes the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide and 18-crown-6 as a catalyst. This reaction is followed by reduction with borane-tetrahydrofuran (BH3·THF) to yield the desired amine . Industrial production methods often scale up these reactions, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
2-Amino-2-methyladamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Amino-2-methyladamantane has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
2-Amino-2-methyladamantane can be compared with other adamantane derivatives such as:
Amantadine: Used as an antiviral and in the treatment of Parkinson’s disease.
Rimantadine: Another antiviral compound with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
What sets this compound apart is its unique combination of stability, lipophilicity, and versatility in chemical reactions, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
2-methyladamantan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7/h7-10H,2-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCRIAGJXHTUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B3167014.png)
amine](/img/structure/B3167025.png)




![4-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167054.png)




